beta-(Benzoylamino)-alpha-hydroxybenzenepropanoic acid, ethyl ester
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Overview
Description
(2R,3S)-Ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate is a chemical compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . It is categorized under amino acid derivatives, antiviral agents, intermediates, pharmaceutical standards, and aromatics . This compound is known for its applications in various fields, including pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-Ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate typically involves the esterification of (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture under an inert atmosphere to ensure the complete conversion of the acid to its ethyl ester .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to enhance efficiency and yield . The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-Ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents under anhydrous conditions.
Reduction: LiAlH4 in dry ether or THF (tetrahydrofuran).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the primary amine.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
(2R,3S)-Ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential antiviral properties and interactions with biological macromolecules.
Industry: Utilized in the production of fine chemicals and as a standard in pharmaceutical quality control.
Mechanism of Action
The mechanism of action of (2R,3S)-Ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s benzamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function . Additionally, the hydroxyl group can participate in enzymatic reactions, modulating the activity of enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate: A similar compound with a methyl ester group instead of an ethyl ester group.
(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid: The parent acid form of the compound.
Uniqueness
(2R,3S)-Ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties . The ethyl ester group enhances its solubility and stability compared to its methyl ester and acid counterparts .
Properties
Molecular Formula |
C18H19NO4 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C18H19NO4/c1-2-23-18(22)16(20)15(13-9-5-3-6-10-13)19-17(21)14-11-7-4-8-12-14/h3-12,15-16,20H,2H2,1H3,(H,19,21) |
InChI Key |
OQAQLARGRIIKCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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